![molecular formula C17H25BO2Si B1341889 4,4,5,5-四甲基-2-(4-三甲基甲硅烷基乙炔基-苯基)-[1,3,2]二氧杂硼环丁烷 CAS No. 870238-65-6](/img/structure/B1341889.png)

4,4,5,5-四甲基-2-(4-三甲基甲硅烷基乙炔基-苯基)-[1,3,2]二氧杂硼环丁烷

描述

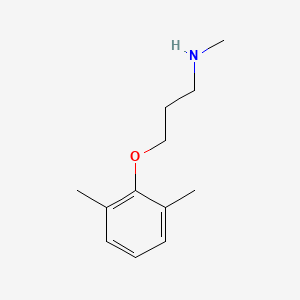

The compound 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane is a specialized molecule that is likely to be used in organic synthesis and catalysis. While the provided papers do not directly discuss this compound, they do provide insight into the broader class of 1,3,2-dioxaborolane derivatives and their utility in organic chemistry. For instance, 2-(Trimethylsiloxy)-1,3,2-dioxaborolanes, which are related to the compound , have been synthesized and studied for their physical properties and potential applications in synthesis .

Synthesis Analysis

The synthesis of related 1,3,2-dioxaborolane compounds involves the cleavage of trialkyltin or germanium derivatives with trimethylchlorosilane . This method could potentially be adapted for the synthesis of 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane, although the specific details would depend on the availability of suitable starting materials and the desired functional groups on the phenyl ring.

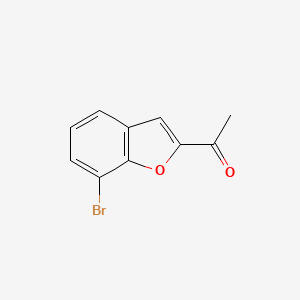

Molecular Structure Analysis

The molecular structure of 1,3,2-dioxaborolane derivatives is characterized by the presence of a boron atom within a cyclic framework that includes two oxygen atoms and one carbon atom. The physical measurements such as molecular weights, infrared, and proton nuclear magnetic resonance (p.m.r.) spectra provide valuable information about the structure and substituents on the ring .

Chemical Reactions Analysis

Although the specific chemical reactions of 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane are not detailed in the provided papers, similar compounds have been shown to be effective catalysts. For example, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been used as a catalyst for the amide condensation of sterically demanding carboxylic acids . This suggests that the compound may also have catalytic properties, particularly in reactions that benefit from the presence of a boron Lewis acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborolane derivatives can be inferred from their molecular structure and the substituents present. The infrared and p.m.r. spectra provide insights into the functional groups and the electronic environment of the boron center . These properties are crucial for understanding the reactivity and potential applications of the compound in organic synthesis and catalysis.

科学研究应用

合成和分子结构

该化合物及其衍生物在有机分子和材料的新型合成方法的开发中发挥了关键作用。例如,使用类似的硼酸酯合成邻位修饰的巯基和哌嗪甲基苯基硼酸衍生物,展示了它们在创建对丝氨酸蛋白酶(包括凝血酶)具有潜在抑制活性的化合物中的效用 (Spencer 等人,2002 年)。此外,通过铑催化的氢硼化制备 4,4,5,5-四甲基-2-(1-(苯磺酰基)丙烷-2-基)-1,3,2-二氧杂硼环丁烷突出了其结构和化学多功能性 (Coombs 等人,2006 年)。

硅基药物和气味剂的开发

该化合物已被用作合成生物活性衍生物(例如类视黄酸激动剂二硅-贝沙罗替尼)的构建模块。这展示了其在硅基药物开发中的潜力,为药物设计和合成提供了一条新途径 (Büttner 等人,2007 年)。

在传感和检测中的应用

该化合物的衍生物已用于设计和合成用于传感应用的新材料。例如,合成了一个新的 4-取代芘衍生物来检测活细胞中的 H2O2,展示了该化合物在开发用于生物和环境监测的灵敏且选择性的探针中的效用 (Nie 等人,2020 年)。

连续流合成

通过连续流动和蒸馏工艺展示了合成此类化合物的可扩展性,突出了它们在工业环境中的实际应用。该工艺有效地生产了炔丙基化的关键试剂,展示了该化合物在促进大规模有机合成中的重要性 (Fandrick 等人,2012 年)。

电化学性质

与该化学结构相关的含硫有机硼化合物的电化学性质的研究为电化学传感器和器件的开发开辟了新途径,表明其在有机电子和分析化学中都有广泛的应用 (Tanigawa 等人,2016 年)。

作用机制

Mode of Action

The compound is likely to interact with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the presence of a palladium catalyst, it can form pinacol benzyl boronate .

Biochemical Pathways

The compound can participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to carbon-carbon multiple bonds. This reaction is a key step in many organic synthesis processes.

Result of Action

The result of the compound’s action is the formation of new organic compounds through borylation and hydroboration reactions . These reactions can lead to the synthesis of various organic compounds, including those used in the creation of conjugated copolymers .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation reaction . Additionally, the compound is air sensitive and hygroscopic, suggesting that it should be stored in a dry, well-ventilated area . Its reactivity may also be influenced by temperature and pressure .

未来方向

The future directions for the use of 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane in chemical reactions and synthesis are promising. Its ability to participate in borylation and hydroboration reactions makes it a valuable tool in the synthesis of complex organic compounds .

属性

IUPAC Name |

trimethyl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-14(9-11-15)12-13-21(5,6)7/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKKODWPGJIJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592229 | |

| Record name | Trimethyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane | |

CAS RN |

870238-65-6 | |

| Record name | Trimethyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)

![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)

![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)